molecular formula C22H20F3N3O2S B2477149 (8-Methoxy-4-((3-(trifluoromethyl)phenyl)amino)quinolin-2-yl)(thiomorpholino)methanone CAS No. 1251688-30-8

(8-Methoxy-4-((3-(trifluoromethyl)phenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

Cat. No. B2477149
CAS RN: 1251688-30-8
M. Wt: 447.48
InChI Key: MDSDUIVBWLMGOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The quinolinyl group could be formed via a Skraup-Doebner-Von Miller quinoline synthesis or Friedländer synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinolinyl group, for example, is a bicyclic compound consisting of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amino group could participate in condensation reactions, and the methoxy group could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Suzuki–Miyaura Coupling

(8-Methoxy-4-((3-(trifluoromethyl)phenyl)amino)quinolin-2-yl)(thiomorpholino)methanone: can serve as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and it relies on organoboron reagents. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. This compound, as an organoboron reagent, facilitates the formation of new C–C bonds, making it useful in the synthesis of complex molecules .

Theoretical Studies and Spectral Characterization

The geometrical parameters, electronic properties, and spectral characteristics of this compound have been investigated theoretically using quantum mechanical methods. Both HF and DFT/B3LYP calculations with the 6‑311++G (d, p) basis set provide insights into its structure and properties .

Therapeutic Potential

Research has explored the therapeutic potential of imidazole-containing compounds, including our compound of interest. Investigating its biological activity, pharmacokinetics, and potential targets could reveal promising applications in drug development .

Trifluoromethylation Reactions

The trifluoromethyl group, present in our compound, plays a crucial role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates highlight its significance in synthetic chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential applications could include medicinal chemistry, where the compound could be tested for biological activity .

properties

IUPAC Name

[8-methoxy-4-[3-(trifluoromethyl)anilino]quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O2S/c1-30-19-7-3-6-16-17(26-15-5-2-4-14(12-15)22(23,24)25)13-18(27-20(16)19)21(29)28-8-10-31-11-9-28/h2-7,12-13H,8-11H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSDUIVBWLMGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2NC3=CC=CC(=C3)C(F)(F)F)C(=O)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Methoxy-4-((3-(trifluoromethyl)phenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

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